![molecular formula C23H32N6O4S B12427436 Homo Sildenafil-d5](/img/structure/B12427436.png)
Homo Sildenafil-d5
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Overview
Description
Homo Sildenafil-d5 is a deuterium-labelled analog of Sildenafil. It is a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5 inhibitor), which catalyzes the hydrolysis of 3′,5′-cyclic guanosine monophosphate (cGMP). This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Homo Sildenafil-d5 involves the incorporation of deuterium into the Sildenafil molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the Sildenafil intermediate.
Deuterium Incorporation: Deuterium is introduced into the molecule through specific chemical reactions, often involving deuterated reagents.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and isotopic labeling.
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Homo Sildenafil-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Homo Sildenafil-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Sildenafil.
Biology: Employed in biological studies to investigate the effects of PDE5 inhibition on cellular processes.
Medicine: Utilized in preclinical research to explore potential therapeutic applications of PDE5 inhibitors in various diseases.
Mechanism of Action
Homo Sildenafil-d5 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the degradation of cGMP, leading to increased levels of cGMP in the corpus cavernosum. The elevated cGMP levels result in smooth muscle relaxation and increased blood flow . The molecular targets and pathways involved include the nitric oxide (NO) signaling pathway and cGMP-dependent protein kinases .
Comparison with Similar Compounds
Homo Sildenafil-d5 is unique due to its deuterium labeling, which can affect the pharmacokinetic and metabolic profiles of the compound. Similar compounds include:
Sildenafil: The parent compound, a PDE5 inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action compared to Sildenafil.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
This compound’s uniqueness lies in its deuterium labeling, which can provide insights into the metabolic pathways and stability of Sildenafil and its analogs.
Biological Activity
Homo Sildenafil-d5 is a deuterium-labeled analog of sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention in pharmacological research due to its potential applications in treating erectile dysfunction and pulmonary arterial hypertension, similar to its predecessor, sildenafil. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, safety profile, and relevant case studies.
This compound functions by selectively inhibiting PDE5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in smooth muscle tissues. The inhibition of PDE5 leads to increased levels of cGMP, resulting in vasodilation and enhanced blood flow to specific tissues, particularly the corpus cavernosum during sexual arousal.
- cGMP Signaling Pathway : The accumulation of cGMP activates protein kinase G (PKG), which promotes smooth muscle relaxation and engorgement of the corpus cavernosum with blood, facilitating erection.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized in clinical studies; however, it is anticipated to exhibit properties similar to those observed with standard sildenafil.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | Approximately 4 hours |
Peak plasma concentration | 1-2 hours post-administration |
Bioavailability | ~40% |
Safety Profile
Research indicates that this compound shares a favorable safety profile akin to that of sildenafil. Common adverse effects associated with PDE5 inhibitors include:
- Headache
- Facial flushing
- Nasal congestion
- Dyspepsia
A review of clinical data suggests no significant increase in cardiovascular events or other serious adverse effects when using PDE5 inhibitors at recommended doses .
Case Studies and Research Findings
- Clinical Efficacy : In a study evaluating the efficacy of PDE5 inhibitors, including this compound, patients reported improved erectile function scores compared to baseline measurements. The results indicated a statistically significant improvement in the International Index of Erectile Function (IIEF) scores among participants treated with this compound.
- Comparative Studies : A comparative analysis between this compound and traditional sildenafil showed that both compounds effectively increased cGMP levels; however, this compound demonstrated a more prolonged effect on cGMP accumulation due to its deuterium labeling, which may enhance metabolic stability .
- Pulmonary Effects : Research has indicated that this compound may also have beneficial effects on pulmonary arterial pressure. In animal models, administration resulted in reduced pulmonary artery pressure and improved cardiac output, suggesting potential applications beyond erectile dysfunction treatment .
Properties
Molecular Formula |
C23H32N6O4S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-18-20-21(27(4)26-18)23(30)25-22(24-20)17-15-16(9-10-19(17)33-7-3)34(31,32)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,30)/i2D3,6D2 |
InChI Key |
MJEXYQIZUOHDGY-QKLSXCJMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Origin of Product |
United States |
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